molecular formula C₁₇H₂₂O₆ B1139933 Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 82228-09-9

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No. B1139933
CAS RN: 82228-09-9
M. Wt: 322.35
InChI Key:
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Description

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is a complex compound with the molecular formula C17H22O6 . It has a molecular weight of 322.4 g/mol . This compound holds immense promise within the biomedical sector. Its unique molecular configuration opens up novel avenues for drug discovery, specifically for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .


Synthesis Analysis

The synthesis of “Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” involves Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with tetra-O-acetyl-alpha-D-mannopyranosyl bromide . This reaction results in a 90% yield .


Molecular Structure Analysis

The molecule contains a total of 47 bonds, including 25 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 5 aliphatic ethers .


Chemical Reactions Analysis

The compound exhibits selectivity in the formation of 4,6-O-benzylidenes when reacted with excess benzaldehyde in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 66.4 Ų and a complexity of 383. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis of Complex Carbohydrates

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is a complex carbohydrate that has been synthesized from mannose and allyl bromide . This compound is a monosaccharide with a linear structure that contains an allyl group at C2 and a benzylidene group at C4 and C6 .

Fluorination and Saccharification

This compound has been modified by fluorination and saccharification . These modifications can change the properties of the compound, potentially making it useful for different applications.

Synthesis of Oligosaccharides

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” can be used in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) linked together. They are found in many foods and can have various health benefits.

Custom Synthesis for Monosaccharides

This compound can also be used as a custom synthesis for monosaccharides . Monosaccharides are the simplest form of carbohydrates and include glucose, fructose, and galactose. They are used in various biological processes.

Synthesis of Iminosugars

“Methyl α-D-mannopyranoside” has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . These iminosugars can be used in the development of therapeutic agents for a variety of diseases.

Investigation of Primary Mannose Binding Sites

This compound has been used in a study to investigate the primary mannose binding site of pradimicin A . Understanding these binding sites can help in the development of new drugs and therapies.

Mechanism of Action

Target of Action

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate synthesized from mannose and allyl bromide It is known to have a significant propensity for studying various ailments, including diabetes and cancer .

Mode of Action

It is a monosaccharide with a linear structure that contains an allyl group at C2 and a benzylidene group at C4 . This structure may interact with its targets, leading to changes that contribute to its bioactivity.

Biochemical Pathways

Given its potential use in studying diabetes and cancer , it may be involved in pathways related to glucose metabolism and cell proliferation.

Result of Action

Given its potential use in studying diabetes and cancer , it may influence processes such as glucose uptake and cell proliferation.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and prevent release into the environment .

Future Directions

Given its potential in the biomedical sector, future research could focus on exploring its applications in drug discovery, particularly for combating malignant tumors, metabolic disorders like diabetes, and infectious diseases .

properties

IUPAC Name

6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOXWCQWDJWNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Q & A

Q1: What is the significance of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in the synthesis of complex carbohydrates?

A1: Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a protected building block in the step-wise synthesis of oligosaccharides []. The allyl and benzylidene groups act as temporary protecting groups, allowing for selective reactions at other hydroxyl groups on the sugar molecule. This compound is specifically utilized in the synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside and related mannobiosides, which are important for understanding biological processes involving carbohydrates.

Q2: What characterization data supports the successful synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside?

A2: The abstract mentions that the compound was prepared in a 90% yield, suggesting a successful and efficient synthesis []. While the abstract doesn't provide specific spectroscopic data, it highlights that complete 1H-n.m.r. spectral assignments were obtained for the final synthesized oligosaccharides []. This implies that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were likely employed to confirm the structure and purity of the synthesized compounds, including Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside, throughout the synthesis process.

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